molecular formula C₅¹³CH₁₀O₅ B1147072 3-Deoxyglucosone-13C CAS No. 1246812-08-7

3-Deoxyglucosone-13C

货号: B1147072
CAS 编号: 1246812-08-7
分子量: 163.13
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Deoxyglucosone-13C: is a labeled isotopic variant of 3-Deoxyglucosone, a reactive dicarbonyl compound. It is a significant intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. This compound is known for its role in the formation of advanced glycation end-products (AGEs), which are implicated in various diseases such as diabetes, atherosclerosis, and Alzheimer’s disease .

准备方法

Synthetic Routes and Reaction Conditions: 3-Deoxyglucosone-13C can be synthesized through the Maillard reaction, where glucose reacts with amino acids under controlled conditions. The isotopic labeling is achieved by using 13C-labeled glucose as the starting material. The reaction typically involves heating the mixture at elevated temperatures to facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotopically labeled glucose. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .

化学反应分析

Types of Reactions: 3-Deoxyglucosone-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Role in Insulin Resistance

3DG has been implicated in the development of insulin resistance, a precursor to type 2 diabetes. Studies have demonstrated that exposure to 3DG can impair insulin signaling pathways, leading to reduced glucose uptake and glycogen synthesis in liver cells.

  • Case Study : In a study using HepG2 cells (a human liver cancer cell line), researchers found that treatment with 3DG resulted in significant alterations in glucose uptake and glycogen content, indicating that 3DG may directly contribute to insulin resistance by impairing insulin signaling pathways .
Study Focus Findings
HepG2 Cell ModelImpaired glucose uptake and glycogen synthesis due to 3DG exposure.
Insulin SignalingAltered expression of insulin signaling molecules.

Formation of Advanced Glycation End Products (AGEs)

3DG is a critical intermediate in the Maillard reaction, leading to the formation of AGEs, which are associated with various diabetic complications. The generation of AGEs from 3DG can result in structural modifications of proteins, affecting their function and contributing to vascular damage.

  • Experimental Evidence : Research has shown that treatment of calf thymus histone H3 with 3DG leads to the formation of AGEs such as Nε-carboxymethyllysine and pentosidine. These modifications can compromise protein function and contribute to secondary complications of diabetes .
AGE Type Source Impact
Nε-carboxymethyllysineGlycation of proteins by 3DGMarker for protein glycation end products
PentosidineGlycation reactions involving 3DGAssociated with vascular damage

Alterations in Intestinal Microbiota

Recent studies have indicated that dietary intake of 3DG can alter the composition and function of intestinal microbiota, which may play a role in metabolic disorders like prediabetes.

  • Research Findings : A study involving rats treated with 3DG showed changes in microbial diversity and composition, particularly an increase in Proteobacteria and specific bacterial families linked to metabolic functions. These changes were correlated with impaired glucose regulation and increased levels of lipopolysaccharides (LPS) in plasma .
Microbial Changes Effects on Metabolism
Increased ProteobacteriaImpaired glucose tolerance
Altered KEGG pathwaysInvolvement in amino acid and carbohydrate metabolism

Quantification and Clinical Relevance

The quantification of 3DG levels in human plasma has been linked to various metabolic conditions. Elevated levels have been observed in individuals with diabetes, suggesting its potential as a biomarker for assessing metabolic health.

  • Clinical Insights : Studies have reported discrepancies in plasma 3DG levels among different populations, indicating the need for standardized measurement techniques. Elevated plasma levels have been associated with diabetic complications, making it a potential target for therapeutic intervention .
Population Studied Plasma 3DG Levels (nM)
Normoglycemics58.5 ± 14
Type I Diabetics98.5 ± 34

作用机制

3-Deoxyglucosone-13C exerts its effects through the formation of advanced glycation end-products. It reacts with amino groups in proteins, lipids, and nucleic acids to form AGEs. These AGEs can alter the structure and function of biomolecules, leading to various pathological conditions. The molecular targets include proteins such as collagen and nucleic acids, and the pathways involved include oxidative stress and inflammation .

相似化合物的比较

Comparison: 3-Deoxyglucosone-13C is unique due to its specific role in the Maillard reaction and its higher reactivity compared to other dicarbonyl compounds. It forms a wider variety of AGEs and has a more significant impact on protein and nucleic acid modifications .

属性

CAS 编号

1246812-08-7

分子式

C₅¹³CH₁₀O₅

分子量

163.13

同义词

3-Deoxy-D-erythro-hexulose-13C;  2-Keto-3-Deoxyglucose-13C;  D-3-Deoxyglucosone-13C;  3-Deoxy-D-erythro-hexos-2-ulose-13C;  3DG-13C;  3-Deoxy-D-glucosone-13C; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。